molecular formula C12H8ClN5OS B5417410 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide

5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide

Cat. No. B5417410
M. Wt: 305.74 g/mol
InChI Key: BJZVSIMLPKJYQT-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-containing compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in the inflammatory response, cell proliferation, and cell death pathways.
Biochemical and physiological effects:
Studies have shown that this compound has biochemical and physiological effects on various cell types. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. It has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide in lab experiments include its high purity, ease of synthesis, and potential applications in various fields of research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Studies to investigate the potential use of the compound in the treatment of neurodegenerative diseases.
3. Studies to investigate the potential use of the compound in combination with other drugs for the treatment of cancer.
4. Studies to investigate the potential use of the compound in the treatment of bacterial infections.
5. Studies to investigate the potential use of the compound as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. Its potential applications in various fields of research make it an attractive compound for further studies. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 3-amino-1H-tetrazole in the presence of a coupling reagent. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized and can be easily scaled up for large-scale synthesis.

Scientific Research Applications

5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including anti-inflammatory, anticancer, and antibacterial activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

5-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN5OS/c13-10-5-4-9(20-10)12(19)14-8-3-1-2-7(6-8)11-15-17-18-16-11/h1-6H,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZVSIMLPKJYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Cl)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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